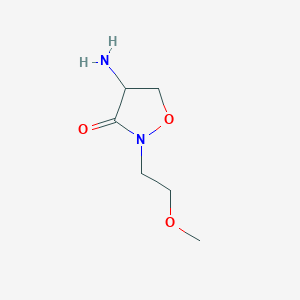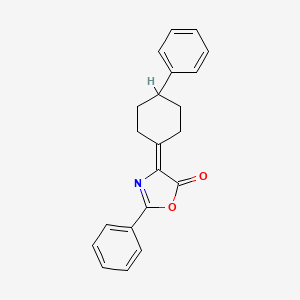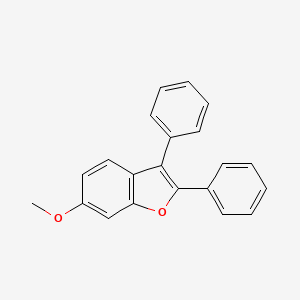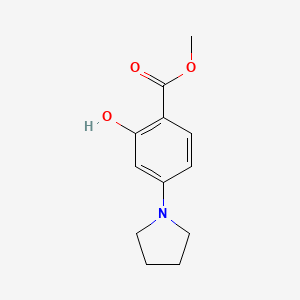
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate typically involves the esterification of 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-keto-4-(pyrrolidin-1-yl)benzoate or 2-carboxy-4-(pyrrolidin-1-yl)benzoate.
Reduction: Formation of 2-hydroxy-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrrolidin-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the hydroxyl group at the 2-position.
Methyl 2-hydroxybenzoate: Similar structure but lacks the pyrrolidin-1-yl group at the 4-position.
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a different nitrogen heterocycle.
Uniqueness
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
207850-91-7 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Clé InChI |
UHEVJHHSZMFPDS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


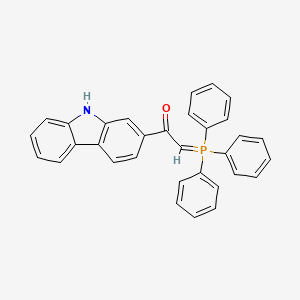
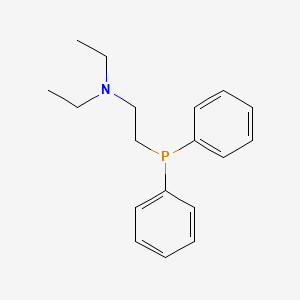
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
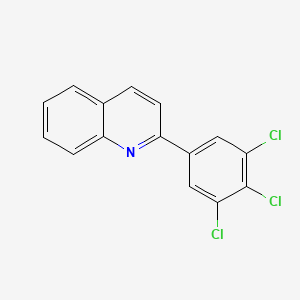
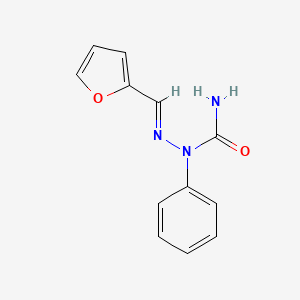
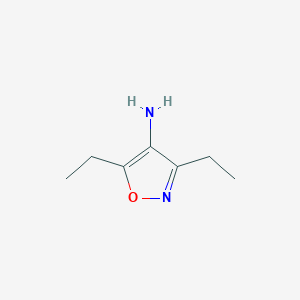
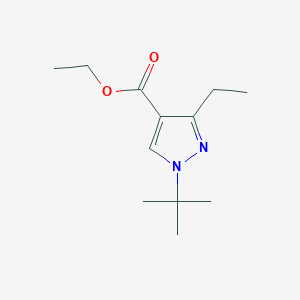
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

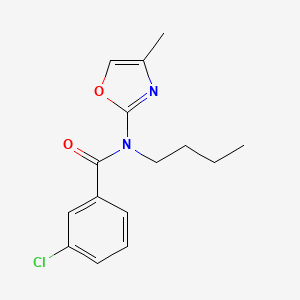
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
